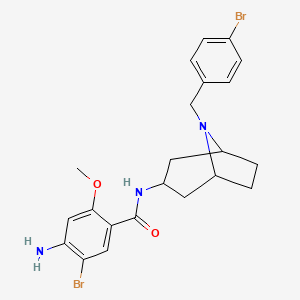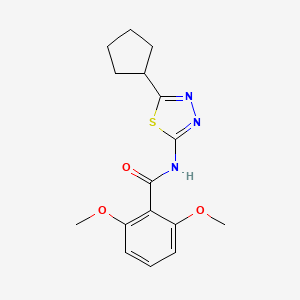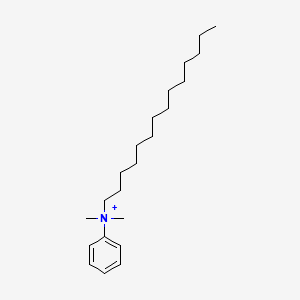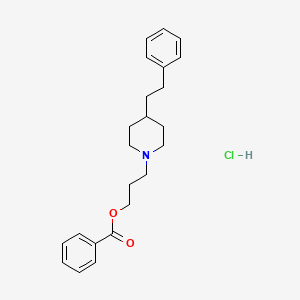![molecular formula C16H28O B14433657 4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene CAS No. 80336-12-5](/img/structure/B14433657.png)
4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene is an organic compound that belongs to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons with one or more carbon-carbon double bonds within the ring structure. This particular compound features a cyclohexene ring substituted with a 3,4,5-trimethylhexyl group through an oxygen atom and a methylene bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene can be achieved through several synthetic routes. One common method involves the reaction of cyclohexene with a suitable alkylating agent in the presence of a base. The reaction conditions typically include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or nickel complexes can enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the double bond to form the corresponding cyclohexane derivative.
Substitution: Nucleophilic substitution reactions can occur at the methylene bridge, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid
Reduction: H2 gas with Pd/C catalyst
Substitution: Alkyl halides or alcohols in the presence of a base
Major Products
Oxidation: Ketones or carboxylic acids
Reduction: Cyclohexane derivatives
Substitution: Substituted cyclohexene derivatives
Wissenschaftliche Forschungsanwendungen
4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Wirkmechanismus
The mechanism of action of 4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or activating enzymatic activity, leading to altered metabolic pathways.
Interacting with receptors: Modulating receptor activity, which can influence cellular signaling and physiological responses.
Altering membrane properties: Affecting the fluidity and permeability of cell membranes, impacting cellular function.
Vergleich Mit ähnlichen Verbindungen
4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene can be compared with other similar compounds, such as:
Cyclohexene derivatives: Compounds with different alkyl or functional group substitutions on the cyclohexene ring.
Cycloalkenes: Other cyclic hydrocarbons with varying ring sizes and degrees of unsaturation.
Alkyl ethers: Compounds with different alkyl groups attached to an oxygen atom.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
80336-12-5 |
|---|---|
Molekularformel |
C16H28O |
Molekulargewicht |
236.39 g/mol |
IUPAC-Name |
4-(3,4,5-trimethylhexoxymethylidene)cyclohexene |
InChI |
InChI=1S/C16H28O/c1-13(2)15(4)14(3)10-11-17-12-16-8-6-5-7-9-16/h5-6,12-15H,7-11H2,1-4H3 |
InChI-Schlüssel |
HLOZLHYGUPOUHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)C(C)CCOC=C1CCC=CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



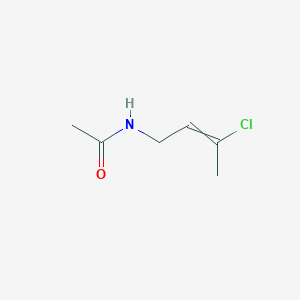
![1-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14433591.png)
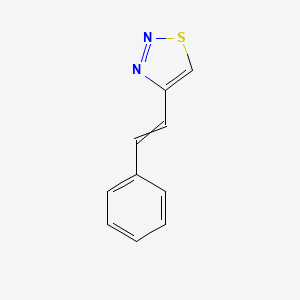
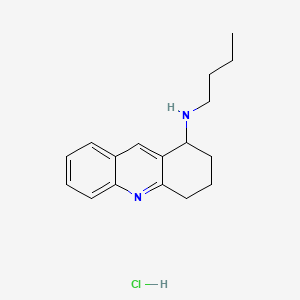


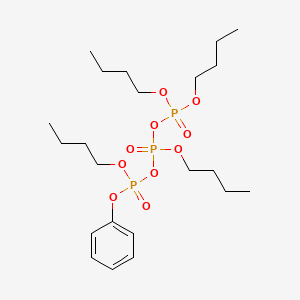
![5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14433633.png)

